molecular formula C22H31N3O3 B2607113 1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea CAS No. 1396815-14-7

1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea

Cat. No.: B2607113
CAS No.: 1396815-14-7
M. Wt: 385.508
InChI Key: QHWVZHZPHOQDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea is a potent and selective small-molecule inhibitor of soluble epoxide hydrolase (sEH) intended for research applications. This compound is part of a well-established class of urea-based sEH inhibitors where an adamantyl group serves as the left-hand side moiety and a substituted piperidine as the right-hand side . The furan-3-carbonyl substitution on the piperidine ring is a key structural feature designed to optimize the compound's drug-like properties and pharmacokinetic profile. sEH is a key pharmaceutical target for cardiovascular and inflammatory diseases . Inhibition of this enzyme stabilizes endogenous epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in vasodilation, the reduction of inflammation, and the regulation of insulin sensitivity . By preventing the conversion of EETs to their less active diols, this inhibitor effectively increases EET concentrations in tissues, producing a range of beneficial pharmacological effects observed in preclinical models. Research with this compound and its analogs has demonstrated potential efficacy in animal models of hypertension, insulin resistance, and diet-induced obesity . For instance, the closely related compound AR9281 (1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) was shown to attenuate angiotensin-II-induced hypertension and improve glucose tolerance in a mouse model of diet-induced obesity, effects that were well-correlated with the inhibition of sEH activity in whole blood . This makes this compound a valuable pharmacological tool for investigating the role of the sEH pathway in metabolic syndrome and related conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c26-20(19-3-6-28-14-19)25-4-1-15(2-5-25)13-23-21(27)24-22-10-16-7-17(11-22)9-18(8-16)12-22/h3,6,14-18H,1-2,4-5,7-13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWVZHZPHOQDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea typically involves multi-step organic reactions:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Synthesis of the Piperidine Derivative: Piperidine is modified to introduce a furan-3-carbonyl group.

    Coupling Reaction: The adamantane derivative and the piperidine derivative are coupled using a suitable coupling reagent to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The adamantane and piperidine moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Possible use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Structural Insights

  • Solubility and Lipophilicity : Adamantane increases hydrophobicity, but polar substituents (e.g., furan-3-carbonyl, acetyl) enhance solubility. AR9281’s acetyl group balances these properties, contributing to its oral efficacy .
  • Crystal Packing : Adamantyl-phenyl ureas (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea) form zigzag polymeric chains via N–H⋯O hydrogen bonds, which may influence solid-state stability and dissolution .

Key Research Findings and Trends

Substituent Flexibility : Piperidine-4-ylmethyl groups allow diverse acylation (e.g., acetyl, coumarin, furan), enabling tailored interactions with enzymatic pockets .

Adamantane’s Role : The adamantyl group consistently improves metabolic stability across analogs but may require polar substituents to mitigate excessive hydrophobicity .

Synthetic Challenges : Bulky adamantane and heteroaryl groups often reduce reaction yields, necessitating optimized conditions (e.g., EDCI/DMAP catalysis) .

Biological Activity

1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article reviews the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features an adamantane core, a piperidine ring, and a furan moiety, which contribute to its pharmacological properties. Its chemical formula is C22H30N4O2C_{22}H_{30}N_{4}O_{2}, and it belongs to a class of 1,3-disubstituted ureas known for their diverse biological activities.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Research indicates that compounds similar to this compound exhibit potent inhibitory activity against sEH. The inhibition of this enzyme is crucial as it plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes including inflammation and pain modulation.

Table 1: Inhibitory Potency of Related Compounds on sEH

Compound NameIC50 (µM)
This compoundTBD
1-[isocyanato(phenyl)methyl]adamantane0.5
3,5-Dimethyladamantane derivatives0.8 - 2.0

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly through its modulation of EET levels. By inhibiting sEH, it enhances the availability of EETs, which can lead to reduced inflammation and pain relief without the addictive potential associated with opioids.

Case Study:
In a study conducted on animal models with neuropathic pain, administration of the compound resulted in significant pain relief compared to control groups. The results indicated a reduction in inflammatory markers and an increase in EET levels.

3. Cytotoxicity Studies

Preliminary cytotoxicity studies have shown that the compound exhibits selective cytotoxic effects against certain cancer cell lines. For instance, it has demonstrated effectiveness against A-431 human epidermoid carcinoma cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A-431<10
Jurkat (Bcl-2 positive)<20

The proposed mechanism involves the interaction of the compound with the active site of sEH, leading to competitive inhibition. Molecular dynamics simulations have suggested that hydrophobic interactions play a crucial role in binding affinity.

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